N-Boc-(R)-(+)-2-amino-1-butanol

Descripción

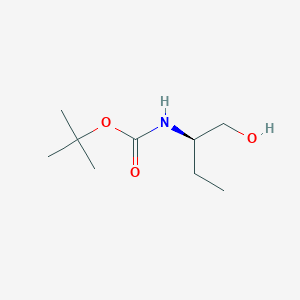

N-Boc-(R)-(+)-2-amino-1-butanol, a derivative of the amino acid (R)-2-aminobutanol, is distinguished by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine functionality. This modification enhances its utility in multi-step synthetic sequences by preventing unwanted side reactions involving the amino group. researchgate.net The "(R)-(+)-" designation specifies the stereochemistry at the chiral center, a crucial aspect that dictates its biological and chemical interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 150736-71-3 scbt.com |

| Molecular Formula | C₉H₁₉NO₃ scbt.comcymitquimica.com |

| Molecular Weight | 189.25 g/mol scbt.comcymitquimica.com |

| Appearance | Liquid or Solid cymitquimica.comcymitquimica.com |

| Purity | Typically ≥96% sigmaaldrich.comchemicalbook.com |

Chiral amino alcohols are a privileged class of organic molecules that serve as versatile building blocks in the synthesis of a wide array of complex chemical entities. nih.govacs.org Their bifunctional nature, possessing both an amino and a hydroxyl group, allows for a diverse range of chemical transformations. These functional groups can be manipulated independently or in concert to construct intricate molecular architectures. acs.org

The inherent chirality of these compounds is of paramount importance. Many biological molecules, such as proteins and enzymes, are chiral, and thus they interact differently with the enantiomers of a chiral drug or agrochemical. researchgate.netnih.gov The use of chiral amino alcohols as starting materials allows for the direct introduction of a specific stereocenter into a target molecule, a process that is often more efficient than resolving a racemic mixture at a later stage. nih.govnih.gov This has led to their widespread use in the synthesis of pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis. acs.orgnih.gov

The concept of stereochemical purity is a cornerstone of modern pharmaceutical and fine chemical development. mhmedical.com For chiral molecules intended for biological applications, the different enantiomers can exhibit vastly different pharmacological and toxicological profiles. nih.govnih.gov In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even cause adverse effects. researchgate.netslideshare.net The tragic case of thalidomide (B1683933) serves as a stark reminder of the critical importance of stereochemical control in drug design and synthesis. slideshare.net

Therefore, regulatory agencies worldwide now place stringent requirements on the stereochemical purity of chiral drugs. The development of single-enantiomer drugs is often preferred to avoid the potential complications associated with racemic mixtures. nih.gov This necessitates the use of synthetic methods that can produce the desired enantiomer in high enantiomeric excess (ee). The ability to achieve high stereochemical purity is a key driver for the development of new synthetic methodologies and the use of enantiopure starting materials like this compound. researchgate.netnih.gov

This compound is a valuable tool in the field of asymmetric synthesis, which focuses on the selective creation of a specific stereoisomer. The Boc protecting group plays a crucial role by temporarily masking the reactivity of the amino group, allowing for selective transformations at other parts of the molecule. researchgate.netorganic-chemistry.org This protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses. organic-chemistry.org

The chiral backbone of this compound can be utilized in several ways in asymmetric synthesis. It can be incorporated as a chiral building block into the final target molecule, thereby transferring its stereochemical information. nih.gov Additionally, it can be used to synthesize chiral auxiliaries or ligands that can direct the stereochemical outcome of a reaction. nih.gov For instance, the amino alcohol moiety can coordinate to a metal catalyst, creating a chiral environment that favors the formation of one enantiomer over the other in a catalytic asymmetric reaction. nih.gov The predictable stereochemistry and versatile reactivity of this compound make it a key intermediate in the synthesis of a variety of enantiomerically pure compounds. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRGWGOFPUXNOV-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465741 | |

| Record name | N-Boc-(R)-(+)-2-amino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150736-71-3 | |

| Record name | N-Boc-(R)-(+)-2-amino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 150736-71-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Boc R + 2 Amino 1 Butanol and Its Precursors

Enantioselective Preparation of (R)-(+)-2-amino-1-butanol

The production of the desired (R)-enantiomer of 2-amino-1-butanol in high purity is paramount. Various methods, including biocatalytic resolutions, asymmetric synthesis, and the recycling of unwanted enantiomers, have been developed to achieve this.

Chemoenzymatic Resolution and Biocatalytic Approaches, including Penicillin G Acylase-Mediated Hydrolysis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for obtaining chiral compounds. Enzymes, operating under mild conditions, can effectively distinguish between enantiomers of a racemic mixture.

One notable biocatalytic approach involves the kinetic resolution of racemic 2-amino-1-butanol using Penicillin G acylase. This enzyme is primarily used in the production of 6-aminopenicillanic acid for semisynthetic antibiotics but has also found application in the resolution of alcohols and amino acids. In a specific application, racemic N-phenylacetyl-2-amino-1-butanol is subjected to hydrolysis by Penicillin G acylase immobilized in a gelatin matrix. The enzyme selectively hydrolyzes the (S)-enantiomer of the N-phenylacetyl derivative, leaving the unreacted (R)-N-phenylacetyl-2-amino-1-butanol, which can then be deprotected to yield the desired (R)-(+)-2-amino-1-butanol. This method has been shown to produce (S)-2-amino-1-butanol with an enantiomeric excess (e.e.) of over 99% up to a 40% hydrolysis stage.

Another enzymatic strategy involves the enantioselective hydrolysis of an N,O-diacetyl derivative of racemic 2-amino-1-butanol using a lipase. However, this can lead to product separation challenges. Fungi, such as Aspergillus oryzae, have also been utilized for the hydrolysis of the N-benzoyl derivative, where the (S)-derivative is preferentially hydrolyzed.

The choice of enzyme and substrate is crucial for the success of chemoenzymatic resolutions. The following table summarizes key aspects of Penicillin G Acylase-mediated hydrolysis.

| Feature | Description |

| Enzyme | Penicillin G acylase (E.C. 3.5.1.11) |

| Substrate | Racemic N-phenylacetyl-2-amino-1-butanol |

| Process | Enantioselective hydrolysis |

| Selectivity | The (S)-enantiomer is selectively hydrolyzed. |

| Product | (R)-N-phenylacetyl-2-amino-1-butanol (unreacted) and (S)-2-amino-1-butanol |

| Key Finding | High enantiomeric excess (>99% e.e. for the (S)-product) can be achieved at controlled conversion rates. |

Asymmetric Synthesis Routes to Chiral 2-Amino-1-butanol, including Reduction of D-2-Aminobutyric Acid and Reactions of 1-Butene (B85601) with Nitrile Compounds

Asymmetric synthesis provides a direct pathway to the desired enantiomer, avoiding the need for resolution of a racemic mixture.

A prominent asymmetric route is the reduction of the naturally occurring chiral precursor, D-2-aminobutyric acid. This amino acid can be reduced to the corresponding amino alcohol, (R)-(-)-2-amino-1-butanol. The reduction can be effectively carried out using reducing agents like lithium aluminum hydride in a solvent such as tetrahydrofuran. While this method benefits from a readily available chiral starting material, the use of expensive and hazardous reducing agents can be a drawback on an industrial scale. An alternative approach involves the catalytic hydrogenation of L-2-aminobutyric acid esters using catalysts like Raney-nickel or copper chromium oxide to produce (+)-2-amino-1-butanol.

Another industrial approach involves the reaction of 1-butene with a nitrile compound and chlorine. This process forms an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate, which is then hydrolyzed to produce dl-2-amino-1-butanol hydrochloride. While this method produces a racemic mixture, it is a high-yield process for obtaining the precursor, which can then be resolved. The use of an excess of the nitrile, such as acetonitrile, can shift the reaction in favor of the desired intermediate over the formation of 1,2-dichlorobutane.

The following table outlines the key features of these asymmetric synthesis routes.

| Starting Material | Reagents/Catalyst | Product | Key Features |

| D-2-Aminobutyric acid | Lithium aluminum hydride / Tetrahydrofuran | (R)-(-)-2-Amino-1-butanol | Utilizes a chiral pool starting material. |

| L-2-Aminobutyric acid ester | Catalytic hydrogenation (e.g., Raney-nickel) | (+)-2-Amino-1-butanol | Avoids expensive metal hydrides. |

| 1-Butene, Nitrile, Chlorine | Hydrolysis | dl-2-Amino-1-butanol | High-yield industrial process for the racemic mixture. |

Racemization Strategies for Recycling of Unwanted Enantiomers, notably Catalytic Racemization over Supported Co-Rh/γ-Al2O3

In resolution processes, the unwanted enantiomer is often a significant byproduct. Economically viable processes require an efficient method to racemize and recycle this undesired enantiomer.

For the production of (S)-2-amino-1-butanol, the unwanted (R)-enantiomer can be recycled through racemization. A notable method involves the catalytic racemization of (R)-2-amino-1-butanol over a supported cobalt-rhodium catalyst on gamma-alumina (Co-Rh/γ-Al2O3) in a fixed-bed reactor. This process operates via a dehydrogenation-hydrogenation mechanism in the presence of hydrogen. The addition of rhodium to the cobalt catalyst has been shown to lead to highly dispersed active species, enhancing the catalyst's activity and stability.

Under optimized conditions, this method can achieve complete conversion of (R)-2-amino-1-butanol with a high recovery rate of the racemic mixture. The catalyst has demonstrated good stability over extended periods, making it suitable for commercial applications.

Key parameters for this racemization process are detailed in the table below.

| Parameter | Optimized Condition |

| Catalyst | Supported Co-Rh/γ-Al2O3 |

| Temperature | 150°C |

| Pressure | 3.0 MPa |

| Feed | 20% aqueous solution of (R)-2-amino-1-butanol |

| Conversion | 100% |

| Recovery Rate | 89.6% as (R,S)-2-amino-1-butanol |

Chemoselective N-Boc Protection of (R)-(+)-2-amino-1-butanol

Once the enantiomerically pure (R)-(+)-2-amino-1-butanol is obtained, the amino group must be selectively protected to allow for further synthetic transformations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under basic and nucleophilic conditions and its facile removal under mild acidic conditions.

Optimized Chemical Protocols for N-Boc Installation, including Di-tert-butyl Dicarbonate (B1257347) (Boc2O) with Bases (e.g., DMAP)

The standard and most common method for the N-Boc protection of amines involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For amino alcohols like (R)-(+)-2-amino-1-butanol, chemoselectivity is crucial to avoid protection of the hydroxyl group.

The reaction is typically carried out in a suitable organic solvent such as dichloromethane (B109758) or tetrahydrofuran. A base, such as triethylamine (B128534) or pyridine, is used to neutralize the acidic byproduct formed during the reaction. For less reactive or sterically hindered amines, a more potent catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to enhance the reaction rate. The use of DMAP is often effective but can introduce toxicity and removal challenges. The reaction conditions are generally mild, proceeding at room temperature.

The following table summarizes a typical protocol for N-Boc protection.

| Reagent | Role | Typical Conditions |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc group source | Equimolar or slight excess |

| Base (e.g., Triethylamine, Pyridine) | Acid scavenger | Equimolar or slight excess |

| 4-Dimethylaminopyridine (DMAP) | Catalyst (optional) | Catalytic amount |

| Solvent | Reaction medium | Dichloromethane, Tetrahydrofuran |

| Temperature | Reaction condition | Room temperature |

Catalytic and Catalyst-Free N-Boc Protection Methodologies, utilizing Ionic Liquids, HFIP, HClO4-SiO2, or Iodine

To

Green Chemistry Approaches to N-Boc Amine Formation in Aqueous Media

The protection of amino groups, a fundamental transformation in organic synthesis, is increasingly being scrutinized through the lens of green chemistry. The formation of N-tert-butoxycarbonyl (N-Boc) amines, including N-Boc-(R)-(+)-2-amino-1-butanol, traditionally relies on methods that often involve chlorinated solvents and stoichiometric amounts of base, generating significant waste. In response, methodologies leveraging aqueous media have been developed, aligning with the principles of sustainable chemistry by reducing reliance on volatile organic compounds.

The use of water as a solvent for the N-Boc protection of amines is attractive due to its non-toxic, non-flammable, and environmentally benign nature. The reaction is typically carried out by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in an aqueous system. While many N-Boc protected amines have limited solubility in water at ambient temperature, miscibility often increases at elevated temperatures, typically above 60°C, facilitating the reaction. The process can be performed in the presence of a mild base.

Furthermore, research into heterogeneous catalysts that can be easily recovered and reused represents another significant green approach. For instance, sulfonated reduced graphene oxide (SrGO) has been effectively employed as a metal-free, reusable solid acid catalyst for the chemoselective N-t-Boc protection of various amines under solvent-free conditions, affording high yields in short reaction times. nih.gov While not strictly in aqueous media, such solvent-free approaches represent a pinnacle of green synthesis. The application of these principles to the synthesis of this compound offers a pathway to more sustainable manufacturing processes. The table below summarizes various greener conditions for the N-Boc protection of amines, which are applicable to the synthesis of the title compound.

Table 1: Green Methodologies for N-Boc Protection of Amines

| Catalyst/Medium | Substrate Scope | Key Advantages | Reference Findings |

|---|---|---|---|

| Water (as solvent) | Aromatic and Aliphatic Amines | Environmentally benign, non-toxic, non-flammable. | The formation of Boc-protected amines can be conducted under aqueous conditions using a base and Boc₂O. google.com |

| Sulfonated Reduced Graphene Oxide (SrGO) | Aromatic and Aliphatic Amines | Metal-free, reusable solid acid catalyst, solvent-free conditions, high yields (84-95%). nih.gov | The catalyst was reused for seven consecutive cycles without significant loss of activity. nih.gov |

| Ionic Liquids (e.g., 1-Alkyl-3-methylimidazolium) | Amines | Catalyzes N-tert-butyloxycarbonylation with excellent chemoselectivity, reusable. | The ionic liquid activates Boc₂O through hydrogen bond formation. google.com |

| Boc-DMT and Fmoc-DMT | Various amines including amino acids | Stable reagents, good yields in aqueous media. google.com | Useful for introducing Boc and Fmoc groups in aqueous environments. google.com |

Derivatization and Subsequent Transformations during this compound Synthesis

The synthetic utility of this compound lies in its role as a chiral building block. The Boc group serves as a temporary protecting group for the amine functionality, allowing for selective reactions at the hydroxyl group or, more commonly, is removed to enable transformations involving the free amine.

A primary subsequent transformation of the parent compound, (R)-(+)-2-amino-1-butanol (obtained after deprotection of the title compound), is its use in the synthesis of antitubercular drugs. Specifically, the enantiomer (S)-(+)-2-amino-1-butanol is a key precursor for Ethambutol (B1671381), a first-line medication against tuberculosis. nih.gov The synthesis involves the N,N'-alkylation of two molecules of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909) to yield the (S,S) isomer of Ethambutol. nih.govgoogle.comchemicalbook.compatsnap.com This transformation highlights the importance of the aminobutanol (B45853) scaffold in medicinal chemistry. The chirality at the C-2 position is crucial for biological activity, with the (S,S) isomer being significantly more potent. nih.gov

Beyond this specific application, the functional groups of this compound allow for various derivatizations.

Oxidation of the Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents. This would yield chiral β-amino aldehydes or β-amino acids, which are valuable synthetic intermediates. For instance, the kinetics of oxidation of 2-amino-1-butanol by reagents like dihydroxydiperiodatonickelate(IV) have been studied, leading to the formation of the corresponding ketone alcohol. mdpi.org

Derivatization of the Hydroxyl Group: The alcohol can be converted into ethers, esters, or other functional groups. For example, protection of the alcohol using a silyl (B83357) group like TBDPSiCl allows for subsequent modifications at other parts of the molecule. nih.gov

Deprotection and N-Alkylation/N-Acylation: Following the removal of the Boc group under acidic conditions, the resulting free amine of (R)-(+)-2-amino-1-butanol can undergo a wide range of reactions, including reductive amination, acylation, and sulfonylation, to generate a diverse library of chiral compounds. nih.gov

The synthesis of novel unsymmetrical Ethambutol analogues demonstrates the versatility of these derivatization strategies, where the aminobutanol core is modified to explore structure-activity relationships. nih.gov

Table 2: Synthesis of Ethambutol and Analogues from Aminobutanol Precursors

| Starting Amino Alcohol | Reagent | Product | Synthetic Goal |

|---|---|---|---|

| (S)-(+)-2-amino-1-butanol | 1,2-dichloroethane | Ethambutol google.comchemicalbook.compatsnap.com | Synthesis of a front-line anti-tuberculosis drug. nih.gov |

| TBDPSi-protected amino alcohol | Chloroacetylchloride, then various amino alcohols | Unsymmetrical amides (precursors to analogues) nih.gov | Exploration of structure-activity relationships (SAR). nih.gov |

| (±) 2-aminobutanol | L(+) tartaric acid, then 1,2-dichloroethane | Ethambutol chemicalbook.com | Resolution of racemate followed by synthesis. chemicalbook.com |

| (R)-(-)-2-amino-1-butanol | 1,2-dihaloethanes | (R,R)-Ethambutol isomer | Used in SAR studies to confirm stereospecificity of the drug. nih.gov |

Reactivity Profiles and Transformative Chemistry of N Boc R + 2 Amino 1 Butanol Derivatives

Selective Deprotection of the N-Boc Group

Acid-Catalyzed N-Boc Deprotection (e.g., TFA, HCl, H₂SO₄, TsOH, MsOH, Phosphoric Acid)

The most common strategy for N-Boc cleavage involves treatment with strong acids. acsgcipr.org The generally accepted mechanism proceeds through initial protonation of the carbamate's carbonyl oxygen, followed by fragmentation. This cleavage results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine, which is subsequently protonated under the acidic conditions to form an ammonium (B1175870) salt. commonorganicchemistry.com

The tert-butyl cation can be quenched by a nucleophilic species, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com The evolution of CO₂ gas necessitates that these reactions are not performed in closed systems. commonorganicchemistry.com

A variety of protic acids, both inorganic and organic, are effective for this transformation. Trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solution, has been a traditional choice, though concerns over its corrosive nature and environmental impact have led to the exploration of alternatives for large-scale processes. acsgcipr.org Strong mineral acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄) are also widely employed. acsgcipr.orgnih.gov Organic sulfonic acids such as p-toluenesulfonic acid (TsOH) and methanesulfonic acid (MsOH) offer other effective options. acsgcipr.orgsigmaaldrich.com

Table 1: Common Acidic Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, rt | acsgcipr.orgnih.gov |

| Hydrochloric Acid (HCl) | Organic Solvents (Dioxane, MeOH, EtOAc) | nih.gov |

| Sulfuric Acid (H₂SO₄) | Toluene or tert-Butyl Acetate | acsgcipr.orgnih.gov |

| p-Toluenesulfonic Acid (TsOH) | DME, 40°C or MeOH, rt | sigmaaldrich.comnih.gov |

| Phosphoric Acid (H₃PO₄) | Aqueous solutions | acsgcipr.orgnih.gov |

| Methanesulfonic Acid (MsOH) | MeOH | acsgcipr.org |

Lewis Acid-Mediated N-Boc Deprotection (e.g., BF₃.OEt₂, TMSI, TMSOTf, TiCl₄, SnCl₄, AlCl₃, Sn(OTf)₂, ZnBr₂, SmCl₃)

Lewis acids provide an alternative pathway for N-Boc removal, which can be advantageous when other acid-sensitive groups are present in the substrate. acsgcipr.org The mechanism is analogous to protic acid catalysis but involves coordination of the Lewis acid to the carbamate (B1207046) instead of protonation, which facilitates the fragmentation. acsgcipr.org

A broad range of Lewis acids can effect this transformation. Reagents such as Boron trifluoride etherate (BF₃·OEt₂), often in the presence of molecular sieves, offer a mild and efficient procedure for deprotecting various amines at room temperature. semanticscholar.orgyork.ac.uk Tin(IV) chloride (SnCl₄) has been noted as an exceptionally mild reagent, suitable for substrates containing highly acid-labile functionalities like thioamides. semanticscholar.org Other effective Lewis acids include trimethylsilyl (B98337) iodide (TMSI), trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), titanium tetrachloride (TiCl₄), aluminum trichloride (B1173362) (AlCl₃), tin(II) triflate (Sn(OTf)₂), and zinc bromide (ZnBr₂). acsgcipr.orgresearchgate.netresearchgate.net It is important to note that in the presence of protic solvents or even trace water, many Lewis acids may generate protic acids in situ, which then act as the true catalytic species. acsgcipr.org

Table 2: Selected Lewis Acids for N-Boc Deprotection

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Boron Trifluoride Etherate (BF₃·OEt₂) | DCM, Molecular Sieves, rt | semanticscholar.orgyork.ac.uk |

| Tin(IV) Chloride (SnCl₄) | Organic Solvents | semanticscholar.org |

| Zinc Bromide (ZnBr₂) | - | acsgcipr.orgresearchgate.net |

| Aluminum Trichloride (AlCl₃) | - | acsgcipr.org |

| Iron(III) Chloride (FeCl₃) | Catalytic amounts | researchgate.net |

Water-Mediated and Neutral Conditions for N-Boc Cleavage

In a quest for greener and milder synthetic protocols, methods that avoid harsh acidic reagents have been developed. Notably, N-Boc deprotection can be achieved using boiling water as the sole reagent. nih.govrsc.org This catalyst-free method is effective for a variety of N-Boc amines, which often become miscible in water at elevated temperatures (above 60°C). semanticscholar.org

The proposed mechanism suggests that at high temperatures, water can function as a dual acid/base catalyst. rsc.orgsemanticscholar.org The process is believed to involve electrophilic activation at the carbonyl group and nucleophilic activation at the nitrogen atom, facilitated by hydrogen bonding with water molecules. A subsequent attack by a hydroxide (B78521) ion leads to a tetrahedral intermediate that decomposes to the free amine, carbon dioxide, and tert-butanol. semanticscholar.org This environmentally benign method represents a significant alternative to traditional deprotection procedures, especially for substrates that can withstand high temperatures. researchgate.netsemanticscholar.org

Novel Reagents and Methodologies for N-Boc Removal, including Oxalyl Chloride in Methanol

Research continues to yield novel and highly selective methods for N-Boc deprotection. One such development is the use of oxalyl chloride in methanol. rsc.orgrsc.org This system provides a mild and rapid cleavage of the N-Boc group at room temperature, with reaction times typically ranging from one to four hours. rsc.orgrsc.org

This method is particularly valuable for its tolerance of various functional groups, including those that are acid-labile. nih.gov For instance, it has been successfully applied to complex molecules where traditional acid-mediated protocols failed or led to the cleavage of other sensitive groups like esters. nih.gov The proposed mechanism involves more than the simple in situ generation of HCl. rsc.orgresearchgate.net It is postulated that the electrophilic character of oxalyl chloride plays a direct role in activating the carbamate for cleavage. rsc.orgresearchgate.net The reaction is effective for a wide array of N-Boc protected amines, including aromatic, aliphatic, and heterocyclic systems. rsc.org

Table 3: Substrate Scope for N-Boc Deprotection using Oxalyl Chloride in Methanol

| Substrate Type | Reaction Time | Yield | Reference |

|---|---|---|---|

| Aromatic (electron-withdrawing groups) | ~1 hour | High (>70%) | nih.gov |

| Aromatic (general) | <3 hours | High (>70%) | nih.gov |

| Aliphatic & Alicyclic | 1-4 hours | Up to 90% | rsc.orgrsc.org |

| Heterocyclic | 1-4 hours | Up to 90% | rsc.orgrsc.org |

Stereoselective Reactions Involving N-Boc-(R)-(+)-2-amino-1-butanol

Beyond its role as a protecting group, the N-Boc moiety is integral to directing stereoselective reactions. Derivatives of this compound are valuable chiral synthons, and the N-Boc group is crucial in many asymmetric transformations that form new carbon-carbon and carbon-nitrogen bonds.

Asymmetric C-C and C-N Bond Forming Reactions, such as Catalytic Asymmetric [4+2]-Cycloadditions with N-Boc-Formaldimine and Tandem Wittig-Rearrangement/Mannich Reactions with N-Boc Imines

Chiral 1,3-amino alcohols are important structural motifs found in numerous natural products and pharmaceuticals. nih.govacs.org A powerful method to access these structures is through an inverse-electron-demand hetero-Diels-Alder reaction, a type of catalytic asymmetric [4+2]-cycloaddition. acs.orgnih.gov This reaction can be performed with olefins and in situ generated N-Boc-formaldimine, catalyzed by a strong, confined Brønsted acid. nih.govacs.org The transformation yields enantioenriched oxazinanones, which are valuable precursors to 1,3-amino alcohols. nih.gov Mechanistic studies suggest a concerted pathway for the enantiodetermining cycloaddition step. nih.gov

Another sophisticated strategy for stereoselective bond formation involves tandem reactions with N-Boc protected imines. nih.gov A highly stereoselective synthesis of α-alkyl-α-hydroxy-β-amino esters can be achieved through a tandem Wittig-rearrangement/Mannich reaction sequence. nih.govresearchgate.net In this process, the use of N-Boc imines directs the reaction with high selectivity toward the formation of syn-amino alcohol derivatives. nih.gov This contrasts with other nitrogen-protecting groups, demonstrating the crucial role of the Boc group in controlling the stereochemical outcome. The resulting products can be transformed into enantiomerically enriched compounds with excellent enantiomeric excess. nih.govresearchgate.net The Mannich reaction, a three-component coupling of an aldehyde, an amine, and a compound with an acidic proton, is a fundamental C-C bond-forming reaction, and the use of chiral N-Boc-imines has become a key strategy for achieving high diastereo- and enantioselectivity. nih.govrsc.orgorganic-chemistry.org

Diastereoselective Transformations and Product Selectivity

The inherent chirality of this compound and its derivatives plays a crucial role in directing the stereochemical outcome of reactions at adjacent centers. A key example of this is the diastereoselective reduction of ketone functionalities incorporated into derivatives of the parent amino alcohol. The choice of reducing agent and reaction conditions can be manipulated to selectively favor the formation of one diastereomer over another.

This selectivity is often governed by established models of stereochemical induction, such as the Felkin-Anh model for non-chelation-controlled reductions and the Cram-chelate model for chelation-controlled reductions. In a typical scenario, a derivative of this compound might be oxidized to a β-amino ketone. Subsequent reduction of this ketone can lead to either syn or anti 1,2-amino alcohol products.

Research on analogous N-Boc-protected δ-amino-γ-keto esters demonstrates this principle effectively. nih.gov The reduction of such compounds can be finely tuned to yield different diastereomeric alcohol products with high selectivity. nih.gov Under chelation-controlled conditions, using reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃), the Boc-amino group and the ketone coordinate with the metal center, leading to hydride delivery from a specific face and resulting in the anti-diol product. nih.govresearchgate.net Conversely, using bulky, non-chelating reagents like L-Selectride® or NB-Enantride® favors the Felkin-Anh model, where the hydride attacks from the face opposite the largest substituent, yielding the syn-diol. nih.govnih.gov

Table 1: Diastereoselective Reduction of a Model N-Boc-Protected Amino Keto Ester

Data derived from studies on a model N-Boc-protected δ-amino-γ-keto ester as described in the literature. nih.gov

This high degree of product selectivity allows chemists to predictably synthesize complex molecules with multiple stereocenters, leveraging the original chirality of this compound to set subsequent stereogenic centers.

Conversions to Related Chiral Scaffolds and Intermediates

This compound is a versatile precursor for the synthesis of various heterocyclic and acyclic chiral building blocks that are of significant interest in medicinal chemistry and organic synthesis.

Oxazolidinones

One of the most common and useful transformations of N-Boc-β-amino alcohols is their cyclization to form chiral 2-oxazolidinones. researchgate.netorganic-chemistry.org This transformation typically proceeds by first converting the primary alcohol into a good leaving group, such as a mesylate or tosylate. The N-Boc group then acts as an internal nucleophile, with the carbonyl oxygen attacking the carbon bearing the leaving group in an intramolecular SN2 reaction. researchgate.net This process occurs with a predictable inversion of configuration at the alcohol carbon. researchgate.net

The resulting (4R)-4-ethyl-2-oxazolidinone is a valuable chiral auxiliary and synthetic intermediate. The N-Boc group facilitates this cyclization, which can be reversed by hydrolysis to regenerate an amino alcohol, but with an inverted stereocenter, providing a formal method for the stereoinversion of the alcohol. researchgate.net

Table 2: Synthesis of (4R)-4-ethyl-2-oxazolidinone from this compound

Based on established procedures for N-Boc-β-amino alcohols. researchgate.netresearchgate.net

Oxazinanones

The synthesis of six-membered 1,3-oxazinan-2-ones from N-Boc protected amino alcohols is also a valuable transformation, although it requires a different synthetic strategy. A plausible route involves the conversion of the parent amino alcohol to an N-Boc protected epoxide. Intramolecular cyclization of N-Boc tethered epoxides can lead to either five-membered oxazolidinones (via 5-exo cyclization) or six-membered oxazinanones (via 6-endo cyclization). rsc.org Studies have shown that the regioselectivity of this ring-opening cyclization is highly dependent on the substitution pattern of the epoxide. rsc.org For substrates where the distal carbon of the epoxide is substituted with an aryl group, mixtures of oxazolidinones and oxazinanones can be obtained, whereas specific substitution patterns can favor the 6-endo pathway to exclusively form the oxazinanone. rsc.org

γ-Lactones

Chiral γ-lactones are prevalent motifs in natural products and can be accessed from this compound through multi-step synthetic sequences. One potential pathway involves the oxidative cleavage of the C1-C2 bond to yield an N-Boc-α-amino aldehyde, followed by chain extension and subsequent functional group manipulations. A more direct approach could involve the conversion of the amino alcohol to a suitable γ-keto acid or ester derivative. Subsequent asymmetric reduction and spontaneous or acid-catalyzed lactonization can then furnish the desired chiral γ-lactone. rsc.org Another established method for accessing γ-substituted α-amino acids, which are precursors to γ-lactones, utilizes β-lactones as versatile synthons. nih.gov

γ-Peptides

This compound can serve as a precursor to chiral γ-amino acid building blocks for the synthesis of γ-peptides. γ-Peptides are foldamers, which are oligomers that adopt stable, well-defined secondary structures similar to proteins. The synthesis would involve the oxidation of the primary alcohol of the title compound to a carboxylic acid, yielding N-Boc-(R)-2-aminobutanoic acid, a γ-amino acid. This protected γ-amino acid can then be used as a monomer in solid-phase peptide synthesis (SPPS). nih.govpeptide.com The Boc protecting group is ideal for this purpose, as it is stable to the coupling conditions and can be readily removed with acid to allow for chain elongation. peptide.comyoutube.com The incorporation of such conformationally constrained building blocks can induce specific helical folds in the resulting peptide backbone. nih.gov

Mechanistic Investigations and Computational Analysis of N Boc R + 2 Amino 1 Butanol Chemistry

Elucidation of Reaction Mechanisms in Stereoselective Processes

The stereocenter in N-Boc-(R)-(+)-2-amino-1-butanol makes it a valuable chiral building block. The elucidation of reaction mechanisms involving this compound is key to controlling stereochemical outcomes. Two significant mechanistic pathways are the formation of oxazinium intermediates in cycloadditions and dehydrogenation-hydrogenation equilibria in racemization processes.

Oxazinium Intermediate Formation in Cycloadditions:

While direct studies on this compound in cycloadditions are not extensively documented, related transformations involving in situ generated N-Boc-imines provide significant mechanistic insights. For instance, the highly enantioselective, inverse-electron-demand hetero-Diels-Alder reaction of olefins with in situ generated N-Boc-formaldimine has been shown to proceed through an unusual mechanism involving an oxazinium intermediate. This transformation is catalyzed by strong, confined Brønsted acids and provides a direct route to valuable chiral 1,3-amino alcohols. Mechanistic studies, including kinetic and isotope labeling experiments, have revealed a catalyst order greater than one, suggesting a complex transition state assembly. The proposed oxazinium intermediate is a key species that dictates the stereochemical course of the reaction.

Dehydrogenation-Hydrogenation in Racemization:

The racemization of chiral amines, including N-Boc protected amino alcohols, can occur under certain catalytic conditions through a dehydrogenation-hydrogenation mechanism. This process involves the reversible conversion of the chiral amine to a prochiral imine or enamine intermediate. nih.gov Metal catalysts, particularly those based on ruthenium and iridium, are known to facilitate this transformation. nih.govrsc.org

The general mechanism can be outlined as follows:

Dehydrogenation: The chiral this compound coordinates to the metal center, followed by β-hydride elimination to form a prochiral imine intermediate and a metal-hydride species.

Hydrogenation: The subsequent hydrogenation of the imine intermediate can occur from either face, leading to the formation of both the (R) and (S) enantiomers of the amino alcohol, resulting in racemization.

The efficiency of racemization versus stereoretentive deuteration can be influenced by the choice of catalyst. For example, more electrophilic ruthenium catalysts have been shown to have a higher binding affinity for the imine intermediate, which can limit its dissociation and thus suppress racemization in favor of stereoretention during H/D exchange reactions. nih.gov The dynamic kinetic resolution (DKR) of chiral amines often leverages this in situ racemization, combining it with a stereoselective reaction to convert a racemate into a single enantiomer of a product in high yield. rsc.org

Theoretical Studies on Conformation and Chiroptical Properties

Computational chemistry offers powerful tools to investigate the conformational landscape and chiroptical properties of flexible chiral molecules like this compound. Methods such as Density Functional Theory (DFT), ab initio calculations, and semi-empirical methods like AM1 and PM3 are employed for these studies.

Theoretical investigations on similar flexible aliphatic amines have relied on DFT methods like B3LYP and cam-B3LYP, as well as coupled-cluster theory (CCSD), often in conjunction with the polarizable continuum model (PCM) to account for solvent effects. nih.gov For a comprehensive analysis of this compound, a systematic conformational search would be the initial step to identify all low-energy conformers. The relative energies of these conformers can then be calculated at a high level of theory to determine their Boltzmann populations.

The chiroptical properties, such as optical rotatory dispersion (ORD) and electronic circular dichroism (ECD), are highly sensitive to the molecular conformation. Theoretical calculations of these properties for each conformer, followed by Boltzmann averaging, can provide a theoretical spectrum that can be compared with experimental data. rsc.org Discrepancies between theoretical and experimental chiroptical data can often be attributed to solvent-mediated changes in the conformational populations. nih.gov

| Method | Application | Strengths | Limitations |

|---|---|---|---|

| DFT (e.g., B3LYP, M06-2X) | Geometry optimization, vibrational frequencies, relative energies, ECD/ORD spectra | Good balance of accuracy and computational cost | Choice of functional can significantly impact results |

| Ab initio (e.g., MP2, CCSD) | High-accuracy energy calculations, benchmarking DFT results | High accuracy, systematically improvable | Computationally very expensive, limited to smaller systems |

| AM1, PM3 | Initial conformational searches, large systems | Very fast | Lower accuracy compared to DFT and ab initio methods |

Kinetic and Isotope Labeling Studies for Reaction Pathway Characterization

Kinetic analyses and isotope labeling studies are indispensable experimental techniques for elucidating reaction mechanisms. As mentioned previously, in the context of the asymmetric cycloaddition of olefins with in situ generated N-Boc-formaldimine, these studies were crucial in uncovering an unusual reaction pathway. whiterose.ac.uk

A kinetic analysis that reveals a non-integer or greater-than-one reaction order with respect to the catalyst suggests that multiple catalyst molecules are involved in the rate-determining step. whiterose.ac.uk This points towards a more complex activation mechanism than a simple 1:1 substrate-catalyst interaction.

Isotope labeling studies, such as using deuterated starting materials, can help to pinpoint which bonds are broken and formed during the reaction and can provide evidence for the involvement of specific intermediates. For this compound, deuterating the alcohol or the carbon bearing the amino group could provide valuable information in reactions where these positions are involved. For example, in the racemization mechanism, the presence of a deuterium (B1214612) kinetic isotope effect would support the C-H bond cleavage as being part of the rate-determining step.

Computational Modeling of Transition States and Intermediates

Computational modeling provides atomic-level detail of reaction pathways, including the structures and energies of transition states and intermediates that are often difficult or impossible to observe experimentally. By applying the theoretical methods discussed in section 4.2, the proposed intermediates and transition states for reactions involving this compound can be modeled.

For the cycloaddition reaction, computational modeling could be used to locate the transition state for the formation of the oxazinium intermediate and the subsequent cycloaddition step. The calculated activation barriers could then be compared with experimental kinetic data to validate the proposed mechanism.

In the case of the dehydrogenation-hydrogenation mechanism for racemization, DFT calculations can be employed to model the coordination of the amino alcohol to the metal catalyst, the transition state for β-hydride elimination leading to the imine intermediate, and the subsequent hydrogenation step. Such models can explain the stereochemical outcome of the reaction and guide the design of new catalysts with improved selectivity.

| Reaction | Modeled Species | Information Gained |

|---|---|---|

| Cycloaddition | Oxazinium Intermediate | Structure, stability, and role in stereodetermination |

| Cycloaddition Transition State | Activation energy, geometry of approach of reactants | |

| Racemization | Imine Intermediate | Electronic structure and reactivity |

| Dehydrogenation/Hydrogenation Transition States | Rate-determining step, catalyst-substrate interactions |

Applications of N Boc R + 2 Amino 1 Butanol in Advanced Asymmetric Synthesis

Design and Application as Chiral Ligands in Transition Metal Catalysis (e.g., Bis-copper(II) complexes)

While direct research on bis-copper(II) complexes specifically derived from N-Boc-(R)-(+)-2-amino-1-butanol is not extensively detailed in the provided results, the broader context of using amino alcohols for forming copper complexes is established. For instance, research has been conducted on the structure of copper complexes involving 2-amino-1-butanol. One study detailed the formation of a complex structure involving tris-(2-amino-butan-1-ol)copper(II) and bis-(2-amino-butan-1-olato)aqua-copper(II). nih.gov This highlights the capability of the 2-amino-1-butanol scaffold to coordinate with copper(II) ions. The Boc-protected derivative, this compound, provides a foundational structure that can be further modified to create sophisticated chiral ligands for various transition metal-catalyzed reactions. The design of such ligands is crucial for achieving high levels of enantioselectivity in asymmetric catalysis.

Development of Organocatalysts Derived from this compound Scaffolds (e.g., Thiourea-based organocatalysts)

The development of organocatalysts, which are small organic molecules that catalyze chemical reactions, has become a significant area of research. nih.gov this compound is a valuable starting material for synthesizing various organocatalysts. For example, thiourea-based organocatalysts derived from chiral amines are known to be effective in a range of asymmetric transformations. These catalysts often rely on hydrogen bonding interactions to control the stereochemical outcome of a reaction. The amino alcohol framework of this compound can be readily converted into more complex structures, such as thioureas, which can then be employed in reactions like the asymmetric Mannich reaction. researchgate.net The development of such catalysts is a challenging but rewarding task in the pursuit of new, efficient, and environmentally friendly synthetic methods. nih.gov

Utilization as a Chiral Auxiliary in Stereocontrolled Reactions

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. 1,2-amino alcohols and their derivatives are well-established as effective chiral auxiliaries in asymmetric synthesis. nih.gov this compound can function as a chiral auxiliary, where its stereocenter influences the formation of new stereocenters in a substrate. After the desired stereoselective transformation, the auxiliary can be cleaved and ideally recycled. This approach is fundamental to many strategies for synthesizing enantiomerically pure compounds. For instance, chiral oxazolidines derived from amino alcohols can be used to control the stereochemistry of reactions such as Ni-electrocatalytic decarboxylative arylation. nih.govacs.org

Building Block for the Synthesis of Complex Natural Products and Bioactive Molecules

The inherent chirality and bifunctionality of this compound make it an invaluable chiral building block for the synthesis of a wide array of complex and biologically important molecules. cymitquimica.comtcichemicals.com

Synthesis of Chiral 1,3-Amino Alcohols and their Derivatives

Chiral 1,2- and 1,3-amino alcohols are prevalent structural motifs in many natural products and pharmaceuticals. nih.govacs.orgnih.gov this compound serves as a key starting material for the synthesis of more complex chiral amino alcohols. For example, it can be a precursor to (R)-3-aminobutan-1-ol, a key raw material in the production of the HIV integrase inhibitor, dolutegravir. vcu.edu The ability to construct these chiral fragments with high stereochemical control is essential for the total synthesis of numerous target molecules.

Precursor in the Synthesis of Therapeutically Active Compounds

The utility of this compound as a precursor is highlighted in the synthesis of several important therapeutic agents.

Antidepressants: This chiral building block is implicated in synthetic routes towards enantiomerically pure antidepressants.

Antitubercular agents: The synthesis of (S,S)-Ethambutol, a bacteriostatic agent against tuberculosis, utilizes a chiral 2-amino-1-butanol precursor. mdpi.com The d,d-form of ethambutol (B1671381) is synthesized by reacting ethylene (B1197577) dichloride with d-2-amino-1-butanol. google.com Furthermore, a wide range of structurally diverse compounds derived from (R)-2-amino-1-butanol have been synthesized and evaluated for their antimycobacterial activity, with some showing significantly higher potency than ethambutol. nih.gov

The following table summarizes the application of this compound and its derivatives in the synthesis of therapeutically active compounds.

| Therapeutic Agent | Therapeutic Class | Role of this compound Derivative |

| Dolutegravir | Antiretroviral (HIV) | Precursor to the key intermediate (R)-3-aminobutan-1-ol. vcu.edu |

| (S,S)-Ethambutol | Antitubercular | The d-enantiomer of 2-amino-1-butanol is a key building block. mdpi.comgoogle.com |

Incorporation into Prodrug Design and Development (e.g., Amide Prodrugs of 2-Arylpropionic Acids)

Prodrug design is a strategy used to improve the pharmacokinetic and pharmacodynamic properties of drugs. nih.gov This involves chemically modifying a drug to create an inactive form that is converted to the active drug within the body. Amino acids and their derivatives are frequently used in prodrug design to enhance properties like solubility and bioavailability. nih.gov

This compound and its corresponding unprotected form, (R)-(-)-2-amino-1-butanol, have been utilized in the synthesis of amide prodrugs. For example, amide prodrugs of several 2-arylpropionic acids, such as ibuprofen (B1674241) and naproxen, have been prepared by reacting the acids with (R)-(-)-2-amino-1-butanol. nih.govresearchgate.net This approach aims to create new chemical entities with potentially improved therapeutic profiles. nih.govresearchgate.net

Analytical Methodologies for the Characterization and Stereochemical Assessment of N Boc R + 2 Amino 1 Butanol and Its Derivatives

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy)

Spectroscopic methods are fundamental for the initial structural elucidation and confirmation of N-Boc-(R)-(+)-2-amino-1-butanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In ¹H NMR analysis of N-Boc protected amino acids and their derivatives, characteristic signals confirm the presence of the tert-butoxycarbonyl (Boc) protecting group, which typically appears as a singlet at approximately 1.38 ppm. researchgate.net For the parent compound, (S)-(+)-2-amino-1-butanol, specific proton signals have been assigned, which serve as a reference for its N-Boc derivative. chemicalbook.com The introduction of the Boc group on the nitrogen atom induces a downfield shift of the adjacent protons.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of an N-Boc protected amino alcohol will show characteristic absorption bands. A broad band in the region of 3360 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl (-OH) group. researchgate.net The presence of the Boc group is confirmed by a strong carbonyl (C=O) stretching vibration typically found around 1730 cm⁻¹. researchgate.net

Table 1: Representative Spectroscopic Data for N-Boc-Protected Amino Alcohols

| Spectroscopic Technique | Functional Group/Proton Environment | Typical Chemical Shift (ppm) or Wavenumber (cm⁻¹) | Reference |

| ¹H NMR | Protons of the Boc group (-C(CH₃)₃) | ~1.38 (singlet) | researchgate.net |

| ¹H NMR | Proton on the nitrogen of the amide (-NH) | ~5.25 | researchgate.net |

| IR Spectroscopy | Hydroxyl group (-OH stretch, H-bonded) | ~3360 | researchgate.net |

| IR Spectroscopy | Carbonyl group of Boc (C=O stretch) | ~1730 | researchgate.net |

Chromatographic Methods for Enantiomeric Excess and Purity Determination (e.g., Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC))

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for the enantioseparation of N-Boc protected amino acids and amino alcohols. nih.govsigmaaldrich.com This is often achieved using chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and ristocetin (B1679390) A, have proven effective for the chiral analysis of N-Boc amino acids. sigmaaldrich.com The separation can be optimized by adjusting the mobile phase composition, which often consists of a mixture of organic solvents and aqueous buffers. sigmaaldrich.comscas.co.jp Another approach involves pre-column derivatization with a chiral reagent, like o-phthaldialdehyde and a chiral mercaptan (e.g., Boc-L-cysteine), to form diastereomers that can be separated on a conventional reversed-phase column. nih.gov

Gas Chromatography (GC) , particularly with a chiral stationary phase, is also utilized for determining the enantiomeric purity of volatile chiral compounds like amino alcohols. ed.gov Chiral GC columns, such as those with cyclodextrin-based stationary phases, can effectively separate enantiomers, allowing for the calculation of enantiomeric excess from the integrated peak areas of the two enantiomers. ed.govresearchgate.net

Table 2: Examples of Chromatographic Conditions for Chiral Separations

| Technique | Chiral Selector/Stationary Phase | Analyte Type | Typical Mobile/Gas Phase | Reference |

| Chiral HPLC | Macrocyclic Glycopeptides (e.g., Teicoplanin) | N-Boc Amino Acids | Reversed-phase or polar organic | sigmaaldrich.com |

| Chiral HPLC | Cyclodextrins (in mobile phase) | N-Boc Amino Acids | Low pH (<4) mobile phase | nih.gov |

| Chiral HPLC | Chiralpak® IA | N-benzoylamino alcohol | n-hexane/ethanol/chloroform | nih.gov |

| Chiral GC | Cyclodextrin-based (e.g., β-DEX 225) | Chiral Alcohols | Helium carrier gas with temperature gradient | ed.gov |

Potentiometric and Other Electrochemical Methods for Chiral Recognition

Electrochemical methods offer a sensitive and often simpler alternative to chromatographic techniques for chiral recognition.

Potentiometric Sensors have been developed for the enantioselective recognition of 2-amino-1-butanol. mdpi.comnih.gov One such sensor utilizes a polyvinyl chloride (PVC) membrane electrode modified with a chiral porous organic cage (CC3-R) as a chiral selector. mdpi.comnih.govdoaj.org This sensor demonstrated enantioselectivity towards S-2-amino-1-butanol, with a near-Nernstian response. mdpi.comnih.govdoaj.org The potential response of the electrode varies depending on the concentration and enantiomeric composition of the 2-amino-1-butanol solution, particularly at an optimized pH of 9.0. mdpi.com The difference in potential response to the S- and R-enantiomers allows for their discrimination. mdpi.com

Other electrochemical methods are emerging for the analysis of chiral amines and amino acids, which could be adapted for this compound. digitellinc.comrsc.orgnih.gov These can involve creating chiral sensing platforms, for instance, by using cyclodextrin-modified microporous organic networks on an electrode surface. nih.gov Such sensors rely on the differential interactions (e.g., host-guest recognition, hydrogen bonding) between the enantiomers and the chiral-modified electrode, leading to a measurable difference in the electrochemical signal. nih.gov

Table 3: Performance of a Potentiometric Sensor for 2-Amino-1-Butanol Enantiomers

| Parameter | Value/Observation | Reference |

| Chiral Selector | Chiral Porous Organic Cage (CC3-R) | mdpi.comnih.govdoaj.org |

| Selectivity | Preferential recognition of S-2-amino-1-butanol | mdpi.comnih.gov |

| Potentiometric Selectivity Coefficient (log KPotS,R) | -0.98 | mdpi.comnih.govdoaj.org |

| Response Slope | 25.8 ± 0.3 mV/decade (for S-enantiomer) | mdpi.comnih.gov |

| Optimal pH | 9.0 | mdpi.com |

Crystallographic Analysis for Absolute and Relative Stereochemistry Determination (e.g., X-ray Crystallography)

X-ray crystallography stands as the definitive method for determining the absolute and relative stereochemistry of chiral molecules.

By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional model of the electron density can be constructed, revealing the precise spatial arrangement of atoms. For a derivative of this compound, this technique can unambiguously confirm the (R) configuration at the chiral center. While a crystal structure for this compound itself may not be widely published, the principles are well-established through the analysis of related N-Boc protected amino acid and peptide derivatives. researchgate.net

In cases where a suitable single crystal of the target compound is difficult to obtain, it can be derivatized with another chiral molecule to form a diastereomer, which may crystallize more readily. The analysis of such a derivative can also be used to deduce the absolute stereochemistry of the original molecule. nih.gov The structural data obtained from X-ray crystallography, including bond lengths, bond angles, and torsion angles, provide unequivocal proof of the molecule's three-dimensional structure. acs.org

Green Chemistry Principles in the Synthesis and Application of N Boc R + 2 Amino 1 Butanol

Sustainable Synthetic Strategies for N-Boc-Protected Amino Alcohols

Sustainable strategies for the synthesis of N-Boc-protected amino alcohols prioritize the reduction of derivatives and the use of catalytic reagents over stoichiometric ones to minimize waste. nih.govacs.org The tert-butyloxycarbonyl (Boc) group is a crucial protecting group in organic synthesis due to its stability in various conditions and its straightforward removal under mild acidic conditions. nih.govsemanticscholar.org Traditional methods for introducing the Boc group often involve reagents and solvents that are not environmentally friendly.

Modern sustainable approaches focus on chemoselective N-tert-butyloxycarbonylation under milder and more efficient conditions. Research has demonstrated effective Boc protection of various amines, including amino alcohols, using eco-friendly catalysts and solvent-free conditions. researchgate.net For instance, nanocerium oxide has been used as an efficient catalyst for the chemoselective N-tert-butyloxycarbonylation of amines at ambient temperature without a solvent. researchgate.net This method is advantageous due to its rapid reaction rate, tolerance of various functional groups, and excellent yields. researchgate.net Similarly, sulfated tungstate has been employed as an eco-friendly catalyst for the same transformation, proving effective for a variety of functionalized aliphatic and aromatic amines, including chiral amines and amino alcohols. researchgate.net

These strategies align with the green chemistry principle of "atom economy," which aims to maximize the incorporation of all materials used in the process into the final product. acs.orggreenchemistry-toolkit.org By avoiding unnecessary derivatization steps and using highly selective catalysts, these methods reduce the generation of byproducts and waste. nih.gov

Catalyst Reuse and Development of Recyclable Systems, including Supported Catalysts for Racemization

A key principle of green chemistry is the use of catalytic reagents, which are superior to stoichiometric reagents because they can be used in small amounts and can be recycled and reused. nih.gov The development of recyclable catalytic systems is a significant area of research for the sustainable synthesis of N-Boc-protected compounds.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. For example, K10-supported silica-coated ferrite nanoparticles have been shown to be a reusable nanocatalyst for the N-tert-butyloxycarbonylation of amines under solvent-free conditions. researchgate.net These nanocatalysts are not only efficient, requiring only 2 mol%, but can also be recovered and reused without a significant loss of catalytic activity. researchgate.net The benefits of such systems include high yields, the elimination of solvents, and the use of an environmentally friendly and low-cost catalyst. researchgate.net

Homogeneous recyclable catalytic systems also offer a sustainable alternative. rsc.org These systems often utilize novel reaction media such as ionic liquids (ILs) or polyethylene glycols (PEG) that allow for the recovery and reuse of the catalyst. rsc.org For instance, 1-alkyl-3-methylimidazolium cation-based ionic liquids have been used to efficiently catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org The ionic liquid facilitates the reaction and can be recycled for subsequent runs.

The table below summarizes various recyclable catalyst systems used for N-Boc protection.

| Catalyst System | Substrate Type | Key Advantages | Source |

| Nanocerium Oxide | Various amines | Solvent-free, ambient temperature, catalyst recyclability | researchgate.net |

| K10-supported silica-coated ferrite nanoparticles | Aromatic amines | Reusable nanocatalyst, solvent-free, low catalyst loading (2 mol%) | researchgate.net |

| Sulfated Tungstate | Aliphatic, aromatic, and chiral amines | Eco-friendly, solvent-free, room temperature | researchgate.net |

| 1-Alkyl-3-methylimidazolium ionic liquids | Various amines | Excellent chemoselectivity, catalyst recycling | organic-chemistry.org |

| Perchloric acid on silica-gel (HClO₄–SiO₂) | Various amines | Highly efficient, inexpensive, reusable, solvent-free | organic-chemistry.org |

Solvent Minimization and Alternative Reaction Media (e.g., Water-Mediated Deprotection)

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. acs.orgunibo.it Solvents account for a significant portion of the waste generated in chemical processes and can pose risks to human health and the environment. unibo.it Consequently, there is a strong emphasis on developing solvent-free reactions or utilizing greener, alternative reaction media.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Catalyst-free N-tert-butyloxycarbonylation of amines has been successfully achieved in water, yielding N-Boc derivatives chemoselectively without the formation of common side products like isocyanates or ureas. organic-chemistry.org This method is effective for chiral amines and esters of α-amino acids, providing optically pure N-Boc derivatives. organic-chemistry.org For amino alcohols, this aqueous method prevents the formation of oxazolidinone side products. organic-chemistry.org A protocol using a water-acetone mixture under catalyst-free conditions has also been described for the efficient N-Boc protection of various amines, affording excellent yields in short reaction times. nih.gov

For the deprotection of the N-Boc group, water-mediated, catalyst-free methods offer a green alternative to traditional methods that use strong acids like trifluoroacetic acid. semanticscholar.org Selective removal of the N-Boc group can be achieved with excellent yields simply by using water at reflux temperatures, eliminating the need for any additional, potentially hazardous reagents. semanticscholar.org

The following table details reaction conditions for N-Boc protection and deprotection in alternative media.

| Process | Reaction Media | Catalyst | Key Features | Source |

| N-Boc Protection | Water | None | Catalyst-free, chemoselective, no side products | organic-chemistry.org |

| N-Boc Protection | Water-Acetone | None | Catalyst-free, excellent yields (92-96%), short reaction times (5-12 min) | nih.gov |

| N-Boc Deprotection | Water | None | Catalyst-free, reflux temperature, excellent yields | semanticscholar.org |

Process Intensification and Flow Chemistry Applications for Efficient Synthesis

Process intensification and flow chemistry are transformative approaches in chemical manufacturing that align well with green chemistry principles. unito.itrsc.org Continuous flow systems offer significant advantages over traditional batch reactors, including superior heat and mass transfer, enhanced safety, improved reproducibility, and easier scalability. unito.itdurham.ac.uk

The application of flow chemistry to the synthesis and manipulation of N-Boc protected compounds can lead to more efficient and sustainable processes. rsc.org For example, the thermal deprotection of N-Boc protected amines has been effectively demonstrated in a continuous flow system. acs.org By passing a solution of the N-Boc amine through a heated reactor coil, the deprotection can be achieved rapidly and selectively. A study demonstrated that N-Boc imidazole could be fully deprotected at 120 °C with a 30-minute residence time in a flow reactor using methanol as the solvent. acs.org This method avoids the use of harsh acidic reagents and allows for a continuous production process.

| Flow Chemistry Application | Key Parameters | Solvent | Advantages | Source |

| Thermal N-Boc Deprotection | 120-200 °C, 30-60 min residence time | Trifluoroethanol (TFE), Methanol (MeOH) | Avoids harsh reagents, rapid, selective, continuous | acs.org |

| Multi-step Synthesis | Integrated reactors and purification columns | Various | Telescoped reactions, reduced waste, in-line purification | durham.ac.uk |

Future Prospects and Emerging Research Frontiers in N Boc R + 2 Amino 1 Butanol Chemistry

Exploration of Novel Asymmetric Synthetic Pathways

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drives the continuous development of novel asymmetric synthetic routes. While N-Boc-(R)-(+)-2-amino-1-butanol is a valuable chiral starting material, research is also focused on new ways to synthesize its derivatives and other chiral amino alcohols. nih.govnih.gov

One emerging area is the use of enzymatic processes. For instance, a one-pot, two-step enzymatic method involving benzaldehyde (B42025) lyase-catalyzed hydroxymethylation and subsequent asymmetric reductive amination has been developed to produce N-substituted 1,2-amino alcohols from simple aldehydes and amines. nih.gov This approach is not only environmentally friendly but also economical. nih.gov Another innovative strategy involves the highly diastereoselective Zn-promoted benzoyloxyallylation of chiral N-tert-butanesulfinyl imines, which provides access to a variety of β-amino-α-vinyl alcohols with excellent yields and diastereomeric ratios. nih.gov

Furthermore, the development of greener methodologies is gaining traction. A novel approach for the synthesis of Boc-protected amino acids involves protection followed by esterification with dimethyl carbonate (DMC), offering a more sustainable alternative to classic methods that use reagents like SOCl2.

Innovation in Chiral Catalyst and Ligand Design

This compound and other chiral amino alcohols serve as foundational structures for the design of new chiral catalysts and ligands. These catalysts are crucial for mediating a wide range of asymmetric transformations. rsc.org The dual functionality of phosphines, acting as both ligands and catalysts, has made chiral β-aminophosphine derivatives, which can be synthesized from amino alcohols, a significant area of research. rsc.org These derivatives are noted for their stability, low toxicity, and ease of handling. rsc.org

Researchers are exploring the immobilization of chiral amino alcohol-derived ligands on solid supports, such as polystyrene resins. nih.gov This approach facilitates catalyst recovery and reuse, a key aspect of sustainable chemistry. For example, polymer-supported amino alcohols have been successfully used as catalytic ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, yielding chiral alcohols with high enantiomeric excess. nih.gov The design of such catalysts often draws inspiration from the rich chemistry of readily available chiral amino acids. rsc.orgresearchgate.net

The development of novel catalysts and ligands from primary and secondary amino acids is a remarkable subset of new catalyst development, aiming to mimic the efficiency of enzymes. researchgate.net

Expansion into New Areas of Medicinal and Materials Chemistry

The unique structural features of this compound and its derivatives make them valuable in the development of new pharmaceuticals and advanced materials. chemimpex.comchemimpex.com

In medicinal chemistry, chiral amino alcohols are integral building blocks for synthesizing bioactive molecules with specific stereochemistry, which is often critical for their therapeutic efficacy and safety. chemimpex.com For instance, derivatives of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol have shown potential in the development of novel therapeutic agents, including those for cancer research. chemimpex.com The ability of these compounds to facilitate the introduction of functional groups into larger molecular scaffolds makes them highly attractive for drug design. chemimpex.com

In materials science, N-Boc protected amino alcohols are being investigated for their role in the formulation of polymers and other materials. chemimpex.com They can improve properties such as solubility and stability. chemimpex.com An interesting application is the use of chiral porous organic cages (POCs) for the enantioselective recognition of 2-amino-1-butanol. A sensor using a CC3-R POC-modified PVC membrane electrode has demonstrated the ability to distinguish between the enantiomers of 2-amino-1-butanol. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Boc-(R)-(+)-2-amino-1-butanol with high enantiomeric purity?

- Methodology : Start with (R)-2-amino-1-butanol as the chiral precursor. Perform Boc protection using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) with a base like triethylamine. Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 3:7). Purify via column chromatography (silica gel, gradient elution) to isolate the Boc-protected product. Enantiomeric purity (>98% ee) can be confirmed using chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10, 1.0 mL/min) .

Q. How should this compound be stored to prevent decomposition?

- Methodology : Store the compound at 0–6°C in a tightly sealed, moisture-free container under inert gas (N₂ or Ar). Avoid prolonged exposure to light, as UV radiation can degrade the Boc group. Stability studies indicate no significant decomposition under these conditions for up to 12 months .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (CDCl₃) shows characteristic Boc tert-butyl protons at δ 1.44 ppm (s, 9H) and the chiral center’s proton at δ 3.5–3.7 ppm (multiplet).

- Mass Spectrometry : ESI-MS [M+H]⁺ expected at m/z 206.2 (C₉H₁₉NO₃).

- Optical Rotation : [α]D²⁵ = +12.5° (c = 1, MeOH), confirming the (R)-configuration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric excess (ee) measurements between chiral HPLC and polarimetry?

- Methodology : Cross-validate results using orthogonal methods:

Chiral HPLC : Use a validated method with a reference standard (e.g., (S)-enantiomer) to rule out co-elution.

Polarimetry : Ensure sample purity (e.g., remove residual solvents or salts) and calibrate with a known ee standard.

NMR with Chiral Shift Reagents : Eu(hfc)₃ can differentiate enantiomers via splitting of specific proton signals .

Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?

- Methodology :

- Coupling Agents : Use non-racemizing agents like HATU or COMU instead of DCC.

- Temperature : Conduct reactions at 0–4°C to slow racemization kinetics.

- Solvent Choice : Use DMF or DCM, which minimize base-catalyzed racemization.

- Monitoring : Perform real-time ee analysis via inline CD spectroscopy or chiral HPLC .

Q. How does the Boc group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The Boc group acts as a steric shield, reducing nucleophilicity at the amino group. To enhance reactivity:

Deprotection : Remove Boc with TFA/DCM (1:1, v/v) to generate the free amine.

In Situ Activation : Use Mitsunobu conditions (DIAD, PPh₃) for hydroxyl group functionalization without deprotection.

Comparative studies show Boc-deprotected derivatives react 5× faster in SN2 reactions .

Q. What are the decomposition pathways of this compound under thermal stress?

- Methodology :

- TGA/DSC : Thermal gravimetric analysis reveals decomposition onset at 180°C, releasing CO₂ and tert-butylene (m/z 57).

- GC-MS : Detect breakdown products like 2-amino-1-butanol (m/z 90) and Boc-related fragments.

- Mitigation : Avoid heating above 100°C in synthetic workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.